Methyl-Coenzyme M Reductase (MCR) Inhibition: ~1000-Fold Greater Potency than 3-Fluoropropanesulfonate
3-Bromopropanesulfonate (BPS) is the most potent inhibitor of methyl-coenzyme M reductase (MCR) reported to date. Its apparent Ki of 0.05 µM represents an approximately 1000-fold greater affinity compared to 3-fluoropropanesulfonate (apparent Ki < 50 µM) and an approximately 20-fold greater affinity compared to 3-iodopropanesulfonate (apparent Ki < 1 µM), as determined in the same study under identical assay conditions using purified MCR from Methanobacterium thermoautotrophicum [1]. A subsequent study confirmed an I50 of 50 nM for BPS against the MCRred1 state [2]. The irreversible inhibition mechanism involves formation of a Ni(III)-propylsulfonate adduct at the F430 cofactor active site [1].
| Evidence Dimension | MCR inhibition constant (apparent Ki) |
|---|---|
| Target Compound Data | Apparent Ki = 0.05 µM (50 nM); I50 = 50 nM |
| Comparator Or Baseline | 3-Fluoropropanesulfonate: apparent Ki < 50 µM; 3-Iodopropanesulfonate: apparent Ki < 1 µM; 7-Bromoheptanoylthreonine phosphate: apparent Ki = 5 µM |
| Quantified Difference | ~1000-fold more potent than 3-fluoropropanesulfonate; ~20-fold more potent than 3-iodopropanesulfonate |
| Conditions | Purified MCR from Methanobacterium thermoautotrophicum; EPR spectroscopy in Rospert et al. (1992); UV-visible, EPR, and rapid kinetics in Kunz et al. (2006) |
Why This Matters
For researchers studying methanogenesis or developing MCR-targeted inhibitors, the ~1000-fold potency difference between BPS and the fluoro analog makes BPS the only viable choice when sub-micromolar inhibition is required, directly impacting experimental design and procurement specifications.
- [1] Rospert S, Linder D, Ellermann J, Thauer RK. Substrate-analogue-induced changes in the nickel-EPR spectrum of active methyl-coenzyme-M reductase from Methanobacterium thermoautotrophicum. European Journal of Biochemistry. 1992;210(1):101-107. PMID: 1332856. View Source
- [2] Kunz RC, Horng YC, Ragsdale SW. Spectroscopic and kinetic studies of the reaction of bromopropanesulfonate with methyl-coenzyme M reductase. Journal of Biological Chemistry. 2006;281(45):34663-34676. View Source
